methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties. This compound, in particular, features a thiophene ring substituted with a carboxylate group and an ethylated pyrazole moiety, making it a unique and valuable molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid and 1-ethyl-1H-pyrazole-3-carboxamide as the primary starting materials.
Reaction Steps: The process involves the formation of an amide bond between the carboxylic acid group of thiophene and the amine group of 1-ethyl-1H-pyrazole-3-carboxamide. This is followed by esterification to introduce the methyl ester group.
Catalysts and Conditions: Common catalysts used include DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide bond formation. The esterification step may require methanol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiophene-3-methanol.
Substitution Products: Brominated or iodinated pyrazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid
1-ethyl-1H-pyrazole-3-carboxamide
Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate
Uniqueness: Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate stands out due to its specific ethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXWCOCYICQJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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